

# Solubility of Fmoc-Thr(Allyl)-OH in different organic solvents.

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## Compound of Interest

Compound Name: **Fmoc-Thr(Allyl)-OH**

Cat. No.: **B15285714**

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## Solubility Profile of Fmoc-Thr(Allyl)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of N- $\alpha$ -Fmoc-O-allyl-L-threonine (**Fmoc-Thr(Allyl)-OH**), a key building block in solid-phase peptide synthesis (SPPS). Understanding the solubility of this reagent in various organic solvents is critical for optimizing coupling reactions, ensuring high purity, and achieving successful peptide synthesis outcomes. This document outlines available solubility data, presents detailed experimental protocols for solubility determination, and discusses the influence of the allyl protecting group on the compound's solubility profile.

## Quantitative Solubility Data

Direct quantitative solubility data for **Fmoc-Thr(Allyl)-OH** is not readily available in published literature. However, data for the structurally similar and more commonly used derivative, Fmoc-Thr(tBu)-OH, can serve as a valuable proxy to estimate its solubility. The primary difference lies in the side-chain protecting group, with the allyl group of **Fmoc-Thr(Allyl)-OH** being less sterically hindered and potentially influencing polarity differently than the tert-butyl group of Fmoc-Thr(tBu)-OH.

The following table summarizes the known solubility of Fmoc-Thr(tBu)-OH in common organic solvents used in peptide synthesis. It is anticipated that the solubility of **Fmoc-Thr(Allyl)-OH** will be in a similar range, though minor variations may occur due to the differences in their side-chain protecting groups.

Solvent	Chemical Formula	Molar Mass ( g/mol )	Known Solubility of Fmoc-Thr(tBu)-OH
Dimethylformamide (DMF)	C <sub>3</sub> H <sub>7</sub> NO	73.09	Clearly soluble (1 mmole in 2 mL) <sup>[1]</sup>
Dimethyl Sulfoxide (DMSO)	C <sub>2</sub> H <sub>6</sub> OS	78.13	100 mg/mL <sup>[2][3]</sup>
Dichloromethane (DCM)	CH <sub>2</sub> Cl <sub>2</sub>	84.93	Data not available; generally considered a good solvent for Fmoc-amino acids <sup>[4]</sup>
N-Methyl-2-pyrrolidone (NMP)	C <sub>5</sub> H <sub>9</sub> NO	99.13	Data not available; widely used in SPPS, implying good solubility for Fmoc-amino acids <sup>[4]</sup>
Tetrahydrofuran (THF)	C <sub>4</sub> H <sub>8</sub> O	72.11	Data not available
Acetonitrile (ACN)	C <sub>2</sub> H <sub>3</sub> N	41.05	Data not available

Note: The allyl group in **Fmoc-Thr(Allyl)-OH** is generally considered to be less lipophilic than the tert-butyl group in Fmoc-Thr(tBu)-OH. This subtle difference in polarity may lead to slight variations in solubility in the solvents listed above.

## Experimental Protocol for Solubility Determination

To ascertain the precise solubility of **Fmoc-Thr(Allyl)-OH** in a specific organic solvent, the following gravimetric method can be employed. This protocol is designed to be straightforward and reproducible in a standard laboratory setting.

Objective: To determine the saturation solubility of **Fmoc-Thr(Allyl)-OH** in a given organic solvent at a specified temperature.

Materials:

- **Fmoc-Thr(Allyl)-OH**
- Organic solvent of interest (e.g., DCM, DMF, NMP, THF, ACN)
- Analytical balance (readable to 0.1 mg)
- Vials with screw caps (e.g., 4 mL)
- Magnetic stirrer and stir bars
- Constant temperature bath or incubator
- Syringe filters (0.2  $\mu$ m, PTFE or other solvent-compatible membrane)
- Syringes
- Pre-weighed collection vials

Methodology:

- Preparation of Saturated Solution:
  - Add a pre-weighed excess amount of **Fmoc-Thr(Allyl)-OH** to a vial containing a known volume (e.g., 2.0 mL) of the organic solvent.
  - Add a small magnetic stir bar to the vial.
  - Seal the vial tightly to prevent solvent evaporation.
  - Place the vial in a constant temperature bath (e.g., 25 °C) on a magnetic stirrer and stir vigorously for a predetermined equilibration time (e.g., 24 hours) to ensure saturation is reached.
- Sample Collection and Filtration:

- After equilibration, stop the stirring and allow the excess solid to settle for at least 30 minutes.
- Carefully draw a known volume of the supernatant (e.g., 1.0 mL) into a syringe, avoiding any solid particles.
- Attach a 0.2 µm syringe filter to the syringe.
- Dispense the filtered solution into a pre-weighed collection vial. Record the exact volume transferred.

- Solvent Evaporation and Mass Determination:
  - Place the collection vial in a fume hood and allow the solvent to evaporate completely. A gentle stream of nitrogen or a vacuum concentrator can be used to expedite this process.
  - Once the solvent is fully evaporated, place the vial in a vacuum oven at a low temperature (e.g., 40 °C) for a few hours to remove any residual solvent.
  - Allow the vial to cool to room temperature in a desiccator.
  - Weigh the vial containing the dried solute on the analytical balance.
- Calculation of Solubility:
  - Calculate the mass of the dissolved **Fmoc-Thr(Allyl)-OH** by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.
  - Determine the solubility in mg/mL by dividing the mass of the dissolved solid by the volume of the filtered supernatant collected.

## Visualizations

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Caption: Experimental workflow for determining the solubility of **Fmoc-Thr(Allyl)-OH**.

## Impact of the Allyl Protecting Group on Solubility

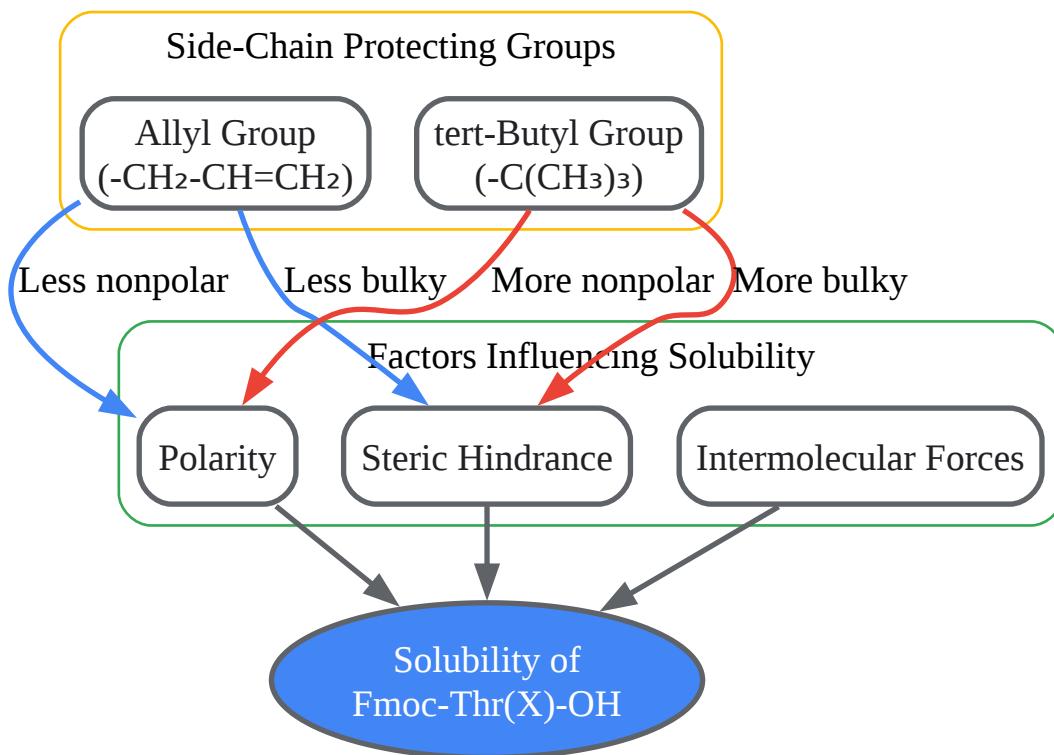
The choice of a side-chain protecting group is a critical factor that influences the solubility of an amino acid derivative. In the case of **Fmoc-Thr(Allyl)-OH**, the allyl group ( $-\text{CH}_2-\text{CH}=\text{CH}_2$ ) is used to protect the hydroxyl functionality of the threonine side chain.

Comparison with the tert-Butyl (tBu) Group:

- **Polarity:** The allyl group is generally considered less nonpolar than the tert-butyl group. The presence of the double bond in the allyl group can introduce a slight increase in polarizability compared to the saturated alkyl structure of the tBu group. This may marginally enhance solubility in more polar organic solvents.
- **Steric Hindrance:** The allyl group is significantly less bulky than the tert-butyl group. Reduced steric hindrance can facilitate better solvation of the molecule by the solvent, potentially leading to increased solubility.
- **Intermolecular Interactions:** The smaller size of the allyl group may allow for more efficient crystal packing, which could potentially decrease solubility. However, in solution, the reduced steric bulk is more likely to be the dominant factor influencing solubility.

In the context of solid-phase peptide synthesis, the good solubility of Fmoc-amino acids in solvents like DMF and NMP is crucial for efficient coupling reactions.<sup>[4]</sup> While both **Fmoc-Thr(Allyl)-OH** and Fmoc-Thr(tBu)-OH are expected to be sufficiently soluble for most SPPS applications, the subtle differences in their protecting groups could be leveraged in specific situations where solubility is a limiting factor. For instance, in the synthesis of particularly long

or hydrophobic peptides, even a modest improvement in the solubility of the incoming amino acid derivative can have a positive impact on the overall yield and purity of the final product.



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Caption: Factors influencing the solubility of **Fmoc-Thr(Allyl)-OH** versus Fmoc-Thr(tBu)-OH.

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